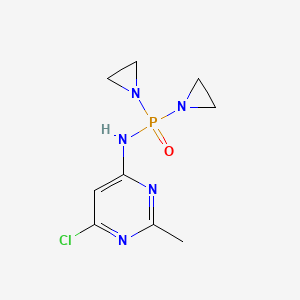
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group, aziridine rings, and a chlorinated pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- typically involves multiple steps:
Formation of the Aziridine Rings: Aziridines can be synthesized through the reaction of amines with epoxides or by the cyclization of haloamines.
Attachment of the Phosphinic Amide Group: This step often involves the reaction of a phosphinic acid derivative with an amine.
Incorporation of the Chlorinated Pyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where a chlorinated pyrimidine reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the pyrimidine ring with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution can produce various substituted pyrimidines.
科学研究应用
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the production of other complex organic compounds.
作用机制
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The aziridine rings can act as alkylating agents, forming covalent bonds with nucleophilic sites on biomolecules. The chlorinated pyrimidine moiety may interact with specific binding sites, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups.
Aziridine-containing compounds: Molecules featuring aziridine rings.
Chlorinated pyrimidines: Compounds with chlorinated pyrimidine rings.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-chloro-2-methyl-4-pyrimidinyl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
2800-92-2 |
|---|---|
分子式 |
C9H13ClN5OP |
分子量 |
273.66 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]-6-chloro-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H13ClN5OP/c1-7-11-8(10)6-9(12-7)13-17(16,14-2-3-14)15-4-5-15/h6H,2-5H2,1H3,(H,11,12,13,16) |
InChI 键 |
RHOSUYHWZMYQSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)Cl)NP(=O)(N2CC2)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




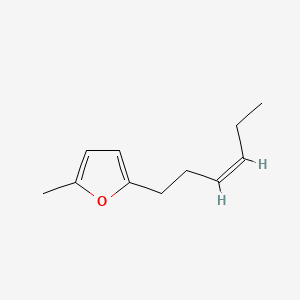
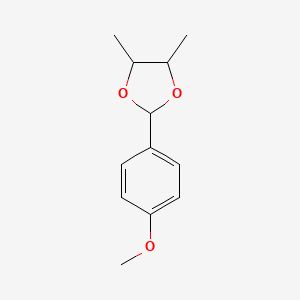
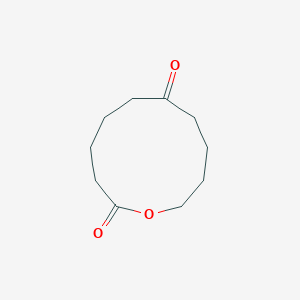
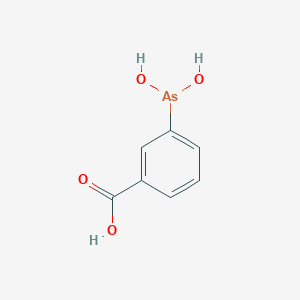
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
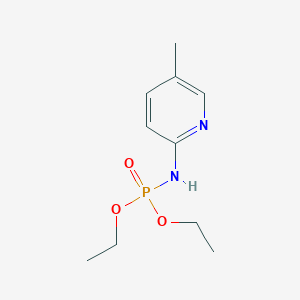

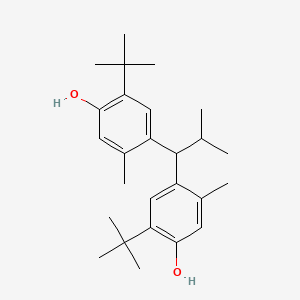
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
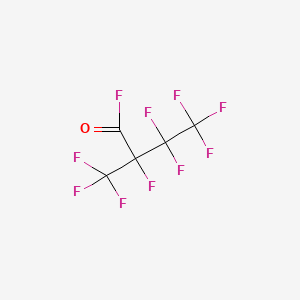

![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
